molecular formula C18H19NOS B1346523 4'-Azetidinomethyl-2-thiomethylbenzophenone CAS No. 898756-34-8

4'-Azetidinomethyl-2-thiomethylbenzophenone

Cat. No.: B1346523
CAS No.: 898756-34-8
M. Wt: 297.4 g/mol
InChI Key: HHIUWCNHVYPKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Azetidinomethyl-2-thiomethylbenzophenone is an organic compound with the molecular formula C18H19NOS It is characterized by the presence of an azetidine ring and a thiomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2-thiomethylbenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Azetidine Ring to Benzophenone: This step involves the reaction of the azetidine ring with a benzophenone derivative, often facilitated by a base or a catalyst.

    Introduction of the Thiomethyl Group: The thiomethyl group is introduced through a substitution reaction, where a suitable thiol reagent reacts with the benzophenone derivative.

Industrial Production Methods

Industrial production methods for 4’-Azetidinomethyl-2-thiomethylbenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The azetidine ring and thiomethyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thiomethyl group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From substitution reactions involving the azetidine ring or thiomethyl group.

Scientific Research Applications

4’-Azetidinomethyl-2-thiomethylbenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and thiomethyl group may play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The benzophenone core may also contribute to the compound’s overall biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4’-Azetidinomethyl-4-thiomethylbenzophenone: Similar structure but with different substitution patterns.

    2-Azetidinomethyl-4’-thiomethylbenzophenone: Another isomer with variations in the position of functional groups.

Uniqueness

4’-Azetidinomethyl-2-thiomethylbenzophenone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other related compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIUWCNHVYPKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642795
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-34-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.